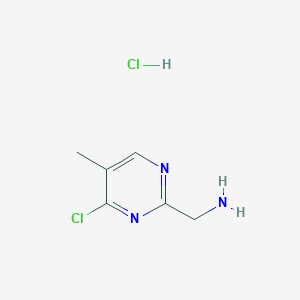![molecular formula C16H9ClN2 B12637722 3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile CAS No. 919293-17-7](/img/structure/B12637722.png)
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorinated benzo[h]isoquinoline moiety attached to a prop-2-enenitrile group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile typically involves the reaction of 9-chlorobenzo[h]isoquinoline with acrylonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the acrylonitrile to the chlorinated isoquinoline. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitrile group or reduce the double bond in the prop-2-enenitrile moiety.
Substitution: The chlorine atom in the benzo[h]isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amines or alkanes, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a variety of derivatives, such as azides or thiols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would vary based on the context of its use and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
9-Chlorobenzo[h]isoquinoline: Shares the core structure but lacks the prop-2-enenitrile group.
Benzo[h]isoquinoline: Similar core structure without the chlorine atom and prop-2-enenitrile group.
Acrylonitrile: Contains the nitrile group but lacks the benzo[h]isoquinoline moiety.
Uniqueness
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile is unique due to the combination of the chlorinated benzo[h]isoquinoline and the prop-2-enenitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
919293-17-7 |
|---|---|
Fórmula molecular |
C16H9ClN2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
3-(9-chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9ClN2/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19-10-16(12)15(14)9-13/h1-5,7-10H |
Clave InChI |
OIMANMGVFYYSSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



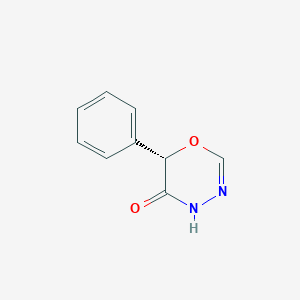
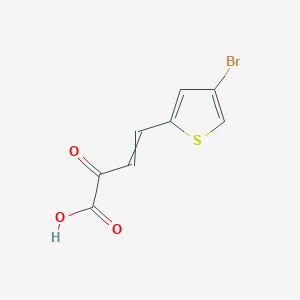
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
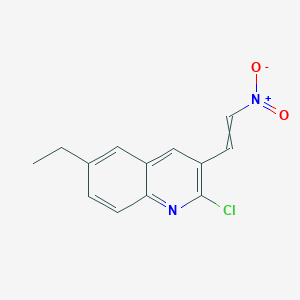

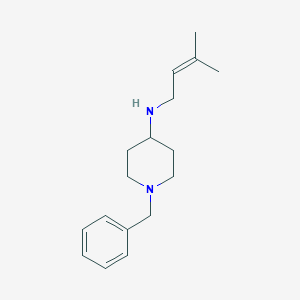
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
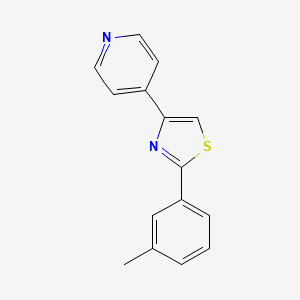
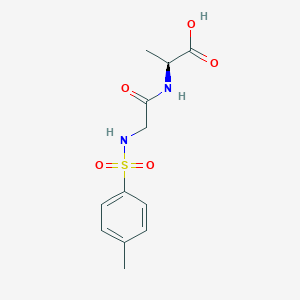
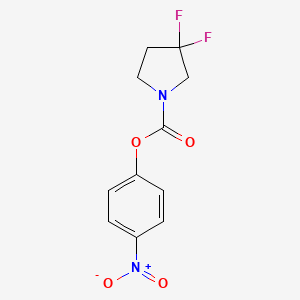

![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
